molecular formula C9H8ClF3O2S B067823 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone CAS No. 175203-09-5

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone

Cat. No.: B067823
CAS No.: 175203-09-5
M. Wt: 272.67 g/mol
InChI Key: YUZZZNBYRRMSPV-UHFFFAOYSA-N
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Description

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone is an organosulfur compound with the molecular formula C9H8ClF3O2S It is characterized by the presence of a chloroethyl group and a trifluoromethyl-substituted phenyl ring attached to a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone typically involves the reaction of 3-(trifluoromethyl)phenylsulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfone group is relatively stable, but under specific conditions, it can be reduced to the corresponding sulfide or oxidized to a sulfoxide.

    Addition Reactions: The trifluoromethyl group can participate in electrophilic addition reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 2-aminoethyl-[3-(trifluoromethyl)phenyl]sulphone, 2-thioethyl-[3-(trifluoromethyl)phenyl]sulphone, etc.

    Oxidation and Reduction Products: Sulfoxides and sulfides derived from the parent sulfone.

Scientific Research Applications

2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, especially those targeting cancer and infectious diseases.

    Industrial Applications: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone exerts its effects involves the formation of covalent bonds with target molecules. The chloroethyl group can alkylate nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or disrupt cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    2-Chloroethylsulfonylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    3-(Trifluoromethyl)phenylsulfonyl Chloride: Precursor to the target compound, used in similar synthetic applications but with different reactivity due to the absence of the chloroethyl group.

    2-Chloroethyl-[4-(trifluoromethyl)phenyl]sulphone: Positional isomer with potentially different biological and chemical properties.

Uniqueness: The presence of both the chloroethyl and trifluoromethyl groups in 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone imparts unique reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

1-(2-chloroethylsulfonyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2S/c10-4-5-16(14,15)8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZZZNBYRRMSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371410
Record name 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-09-5
Record name 1-[(2-Chloroethyl)sulfonyl]-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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